2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of trifluoromethyl-substituted nicotinamides. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the nicotinamide ring, which imparts unique chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide typically involves the introduction of the trifluoromethyl group onto the nicotinamide ring. One common method is the direct trifluoromethylation of nicotinamide derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of catalytic systems, such as palladium-catalyzed trifluoromethylation, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions, especially those involving trifluoromethylated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzamide
- 2-Chloro-5-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-N-ethyl-5-(trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nicotinamide moiety provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
2-chloro-N-ethyl-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-2-14-8(16)6-3-5(9(11,12)13)4-15-7(6)10/h3-4H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEGYBDKUOIBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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